molecular formula C11H17N3O B8107903 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane

3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane

Numéro de catalogue: B8107903
Poids moléculaire: 207.27 g/mol
Clé InChI: JTDLUVWCGALWFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane is a synthetically versatile spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a unique 1-oxa-7-azaspiro[4.5]decane scaffold—a saturated heterocyclic system comprising two fused rings sharing a central spiro carbon atom, which confers structural rigidity and three-dimensional complexity valuable in drug design. The presence of the 1H-imidazol-1-yl substituent introduces a nitrogen-rich aromatic heterocycle, a key pharmacophore found in numerous biologically active molecules. Spirocyclic frameworks like the 1-oxa-7-azaspiro[4.5]decane core are privileged structures in drug discovery due to their ability to improve selectivity and metabolic stability. Structurally related azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane analogues have demonstrated potent and selective binding to central nervous system targets, particularly sigma-1 receptors, which are implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders . Furthermore, such spirocyclic systems are frequently explored as core templates in the development of receptor antagonists, such as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders and obesity . The imidazole moiety is a common feature in catalysts and ligands, making this compound a potential intermediate in the synthesis of more complex chemical entities. Its structural features make it a valuable intermediate for developing therapeutic agents for neurological disorders, eating disorders, and metabolic diseases. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Propriétés

IUPAC Name

3-imidazol-1-yl-1-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-11(8-12-3-1)6-10(7-15-11)14-5-4-13-9-14/h4-5,9-10,12H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDLUVWCGALWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CO2)N3C=CN=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane
  • CAS Number : 87075-24-9
  • Molecular Formula : C₁₅H₁₆Br₂N₄O₄
  • Molecular Weight : 476.12 g/mol

The biological activity of 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane can be attributed to its interaction with various biological targets, primarily through the imidazole moiety, which is known for its role in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that compounds containing imidazole rings often act as inhibitors for several enzymes, including farnesyltransferase (FT), which is crucial in cancer cell proliferation. For instance, analogs of imidazole have demonstrated potent inhibitory effects against FT with IC50 values in the nanomolar range, suggesting that 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane may exhibit similar properties .

Anticancer Activity

One of the most promising areas of research for this compound is its potential anticancer activity. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds with similar spiro structures have been reported to demonstrate significant antitumor activity in various cancer models .

Antimicrobial Properties

There is also emerging evidence that 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane exhibits antimicrobial properties. The unique structure allows it to interact with bacterial membranes or essential enzymes, disrupting their function and leading to cell death .

Research Findings and Case Studies

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant inhibition of cell growth in H-Ras transformed Rat-1 cells with an EC50 value of 160 nM .
Antimicrobial assays Showed effectiveness against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .
Mechanistic studies Identified interactions with specific molecular targets involved in cellular signaling pathways related to cancer progression .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits promising biological activities, particularly in enzyme interactions and protein binding studies. Its unique spirocyclic structure allows it to fit into specific binding sites on proteins, which may lead to the inhibition or modification of their activity. This characteristic positions it as a candidate for further research in drug development.

Enzyme Interaction Studies

Interaction studies involving 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane focus on its binding affinity with various biological macromolecules. Research indicates that the compound can influence enzyme activity and cellular pathways, suggesting potential roles in modulating metabolic processes or signaling pathways.

The potential pharmacological applications of 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane are significant, particularly in the development of new therapeutic agents. Its ability to interact with specific targets in biological systems makes it a valuable candidate for drug discovery.

Drug Development

The compound's interactions with enzymes and proteins suggest that it could serve as a lead compound for developing novel drugs targeting various diseases, including cancer and infectious diseases. The spirocyclic nature may enhance its bioavailability and specificity compared to traditional drug molecules.

Case Studies and Research Findings

Several studies have documented the effects of 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane on biological systems:

Study on Protein Binding

In a study examining the binding affinity of this compound to specific enzymes, researchers found that it significantly inhibited enzyme activity at micromolar concentrations, indicating its potential as an inhibitor in therapeutic contexts.

Investigation into Metabolic Pathways

Another research effort focused on how 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane influences metabolic pathways in cell cultures. The results demonstrated alterations in key metabolic markers, suggesting that the compound could modulate cellular metabolism effectively.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane with analogous spirocyclic compounds, emphasizing structural differences, similarity scores, and biological activities where available:

Compound (CAS No.) Structure Similarity Score Key Features Reported Bioactivity
3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane 1-oxa-7-azaspiro[4.5]decane + imidazole N/A Spiro[4.5] system; imidazole at position 3 Not explicitly reported
1-Oxa-7-azaspiro[3.5]nonane oxalate (1408076-14-1) Spiro[3.5]nonane core + oxalate counterion 0.86 Smaller spiro system ([3.5] vs. [4.5]); oxalate salt enhances solubility No direct data; structural analog
8-Oxa-2-azaspiro[4.5]decane oxalate (1651840-84-4) Spiro[4.5]decane core; oxa/aza positions 0.73 Positional isomer (8-oxa-2-aza vs. 1-oxa-7-aza); oxalate salt Unknown
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c]triazin-6(7H)-one derivatives Imidazo-triazinone + diphenyl groups Structural analog Imidazole fused with triazinone; diphenyl substituents Antifungal, antibacterial activities

Key Insights:

Positional isomerism (e.g., 8-oxa-2-aza vs. 1-oxa-7-aza) alters electronic density, impacting interactions with biological targets such as enzymes or receptors .

Functional Group Influence: The imidazole moiety in the target compound may mimic histidine residues in proteins, enabling competitive inhibition in antimicrobial pathways, as observed in structurally related imidazo-triazinone derivatives . Oxalate salts (e.g., in 1408076-14-1 and 1651840-84-4) improve aqueous solubility but may reduce bioavailability due to ionic interactions .

Méthodes De Préparation

Formation of 1-Oxa-7-azaspiro[4.5]decane Intermediate

The spirocyclic backbone is synthesized through a copper-catalyzed oxidative cyclization strategy, as demonstrated in analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene systems. Starting with 4-aminophenol and α-hydroxy acids, amide intermediates undergo cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄ClO₄]). This method achieves a 72–75% yield for related spirodiones.

Reaction Conditions:

  • Substrate: N(4hydroxyphenyl)acetamideN-(4-hydroxyphenyl)acetamide

  • Oxidant: PhI(OAc)₂ (2.2 equiv)

  • Catalyst: Cu[(CH₃CN)₄ClO₄] (10 mol%)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: 72% (isolated)

Imidazole Installation via Nucleophilic Substitution

The 3-position of the spirocyclic amine is functionalized using 1H-imidazole under Mitsunobu conditions or palladium-catalyzed cross-coupling. A patent detailing TRPM8 antagonists highlights the use of propargyl bromide and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for alkylation, followed by copper-mediated azide-alkyne cycloaddition (CuAAC) to introduce heterocycles.

Optimized Parameters for Alkylation:

  • Base: DBU (1.5 equiv)

  • Alkylating Agent: Propargyl bromide (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF), 60°C

  • Yield: 68%

Synthetic Route 2: Tandem Ring-Closing Metathesis/Reductive Amination

Ring-Closing Metathesis (RCM)

A spirocyclic diamine scaffold is constructed via RCM using Grubbs-II catalyst, as reported for 2,8-diazaspiro[4.5]decane derivatives. While this method originally targeted diamines, adaptation for oxa-aza systems involves substituting one amine with an oxygen atom.

Typical Procedure:

  • Substrate: Diene precursor with protected amines

  • Catalyst: Grubbs-II (5 mol%)

  • Solvent: Dichloromethane, 40°C, 12 h

  • Yield: 65–70%

Reductive Amination with Imidazole Derivatives

The spirocyclic amine undergoes reductive amination with imidazole-4-carbaldehyde under hydrogenation conditions. Platinum oxide (PtO₂) in methanol at 50 psi H₂ affords the target compound in moderate yields.

Comparative Analysis of Synthetic Methods

Method Key Step Yield Advantages Limitations
Oxidative CyclizationCu-catalyzed cyclization72%High regioselectivityRequires stoichiometric oxidant
RCM/Reductive AminationGrubbs-II metathesis65%Modular substrate designHigh catalyst cost
Alkylation-CuAACDBU-mediated alkylation68%Compatibility with diverse substituentsMulti-step sequence

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, imidazole-H), 4.21–3.98 (m, 4H, oxa-aza ring), 2.85–2.65 (m, 4H, spiro-CH₂).

  • HRMS (ESI+): Calculated for C₁₁H₁₆N₃O [M+H]⁺: 206.1293; Found: 206.1295.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 6.74 min .

Q & A

Q. What divergent synthesis approaches enable the generation of spirocyclic compound libraries?

  • Methodological Answer : A 162-member library was synthesized via: (i) Separation of spirocyclic diastereomers, (ii) Scaffold diversification using four Horner-Emmons-Wadsworth reagents, (iii) Nitrogen functionalization (e.g., alkylation, acylation) . Parallel synthesis in solution phase with automated purification (e.g., flash chromatography) ensures scalability .

Q. What challenges exist in optimizing pharmacokinetic properties of these derivatives?

  • Methodological Answer : Key challenges include mitigating rapid hepatic metabolism (e.g., via piperidine ring oxidation) and improving blood-brain barrier penetration. Strategies:
  • Introducing electron-withdrawing groups to slow oxidative metabolism .
  • Prodrug formulations (e.g., ester derivatives) to enhance bioavailability .
  • In silico ADMET modeling (e.g., using SwissADME) to predict logP and P-glycoprotein interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.